molecular formula C20H33N3O3 B6749673 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea

1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea

Cat. No.: B6749673
M. Wt: 363.5 g/mol
InChI Key: CGJMRDZAJMSKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and a phenoxy group attached to a hydroxypropyl chain, linked through a urea moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Properties

IUPAC Name

1-[3-(dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-14-7-5-8-15(2)19(14)26-13-18(24)12-21-20(25)22-16-9-6-10-17(11-16)23(3)4/h5,7-8,16-18,24H,6,9-13H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMRDZAJMSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CNC(=O)NC2CCCC(C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 3-(dimethylamino)cyclohexanol.

  • Preparation of the Phenoxy Intermediate: : The phenoxy intermediate is synthesized by reacting 2,6-dimethylphenol with epichlorohydrin under basic conditions to form 3-(2,6-dimethylphenoxy)-1,2-epoxypropane.

  • Coupling Reaction: : The final step involves the coupling of the cyclohexyl and phenoxy intermediates. This is typically done by reacting 3-(dimethylamino)cyclohexanol with 3-(2,6-dimethylphenoxy)-1,2-epoxypropane in the presence of a urea derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the urea moiety to amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can interact with biological membranes, altering their properties and affecting signal transduction pathways. The phenoxy group may enhance the compound’s binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Dimethylamino)propyl]-3-ethylurea
  • 1-[3-(Dimethylamino)phenyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea

Uniqueness

1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea is unique due to its specific combination of a cyclohexyl ring and a phenoxy group, which imparts distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.